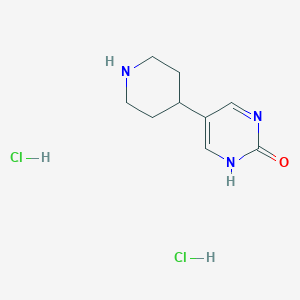

5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride

CAS No.: 1803607-30-8

Cat. No.: VC3405555

Molecular Formula: C9H15Cl2N3O

Molecular Weight: 252.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803607-30-8 |

|---|---|

| Molecular Formula | C9H15Cl2N3O |

| Molecular Weight | 252.14 g/mol |

| IUPAC Name | 5-piperidin-4-yl-1H-pyrimidin-2-one;dihydrochloride |

| Standard InChI | InChI=1S/C9H13N3O.2ClH/c13-9-11-5-8(6-12-9)7-1-3-10-4-2-7;;/h5-7,10H,1-4H2,(H,11,12,13);2*1H |

| Standard InChI Key | VUVRRWIYXSNOKB-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CNC(=O)N=C2.Cl.Cl |

| Canonical SMILES | C1CNCCC1C2=CNC(=O)N=C2.Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Composition

5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride consists of a pyrimidine ring with a hydroxyl group at position 2 and a piperidine ring attached at position 5. The compound exists as a dihydrochloride salt, which significantly affects its physical properties and handling characteristics. The molecular structure comprises a total of 29 atoms, including carbon, hydrogen, nitrogen, oxygen, and chlorine atoms organized in a specific three-dimensional arrangement .

The fundamental chemical properties of the compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₅Cl₂N₃O |

| Molecular Weight | 252.14 g/mol |

| CAS Number | 1803607-30-8 |

| Appearance | Powder |

| Storage Temperature | Room temperature |

| State | Solid |

Structural Identifiers

Chemical databases and scientific literature utilize various identification systems to uniquely specify chemical compounds. The following identifiers are associated with 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride :

| Identifier Type | Value |

|---|---|

| IUPAC Name | 5-piperidin-4-yl-1H-pyrimidin-2-one;dihydrochloride |

| Standard InChI | InChI=1S/C9H13N3O.2ClH/c13-9-11-5-8(6-12-9)7-1-3-10-4-2-7;;/h5-7,10H,1-4H2,(H,11,12,13);2*1H |

| InChI Key | VUVRRWIYXSNOKB-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CNC(=O)N=C2.Cl.Cl |

| MDL Number | MFCD27980707 |

Physical Characteristics

5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride appears as a powder at room temperature . The dihydrochloride salt formation typically enhances water solubility compared to the free base form, making it more suitable for aqueous applications. This characteristic is particularly valuable in biological assays and pharmaceutical formulations where water solubility is often a critical parameter .

Synthesis and Preparation Methods

General Synthetic Approaches

Applications in Scientific Research

Role in Medicinal Chemistry

5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride serves as an important building block in medicinal chemistry, particularly in the synthesis of biologically active compounds. The pyrimidine ring is a privileged structure in pharmaceutical research, appearing in numerous approved drugs and drug candidates. This heterocyclic system often confers favorable physicochemical properties and provides multiple sites for hydrogen bonding interactions with biological targets.

The compound's piperidine moiety further enhances its utility in drug discovery efforts. Piperidine rings are common structural features in many pharmaceuticals due to their ability to modulate lipophilicity, basicity, and three-dimensional molecular shape . These characteristics make 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride a valuable starting material for constructing compound libraries for biological screening.

Chemical Research Applications

Beyond medicinal chemistry, 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride finds applications in broader chemical research contexts:

-

As a model compound for studying reaction mechanisms

-

In the development of new synthetic methodologies

-

For investigating structure-property relationships

-

As a reference standard in analytical chemistry

The compound's well-defined structure makes it suitable for these fundamental research applications, contributing to the advancement of chemical knowledge in multiple domains .

Related Compounds and Structural Analogs

Pyrimidine Derivatives

5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride belongs to the broader class of substituted pyrimidines, which includes numerous compounds with distinct structural features and properties. Related pyrimidine derivatives include:

-

4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds, which have been investigated for their pharmaceutical properties

-

2-Chloro-4-(thiophen-2-yl)pyrimidine, which shares the pyrimidine core but differs in substituent patterns

-

4-Chloro-6-methyl-2-(thiophen-2-yl)pyrimidine, another structurally related compound

These structural relationships highlight the diversity of pyrimidine chemistry and the potential for developing compound libraries based on this heterocyclic scaffold.

Piperidine-Containing Compounds

The piperidine moiety present in 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride is also found in numerous other compounds with diverse applications:

-

4-(Pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride, which contains both piperidine and pyridine rings

-

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which have shown promise as protein kinase B (PKB) inhibitors

-

4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, another PKB inhibitor with demonstrated biological activity

Future Research Directions

Expanding Synthetic Applications

Future research might explore new synthetic methodologies utilizing 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride as a starting material. Potential areas of investigation include:

-

Development of site-selective functionalization strategies

-

Application of catalytic methods for derivative synthesis

-

Exploration of green chemistry approaches to improve sustainability

-

Scale-up studies to enhance industrial relevance

These advancements would expand the utility of 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride in both research and commercial contexts.

Drug Discovery Applications

The structural features of 5-(Piperidin-4-yl)pyrimidin-2-ol dihydrochloride make it a promising scaffold for medicinal chemistry efforts. Future research might focus on:

-

Structure-activity relationship studies of derivatives

-

Target-oriented synthesis of analogs for specific biological targets

-

Fragment-based drug discovery approaches utilizing the core structure

-

Computational modeling to predict properties and interactions

Such investigations could lead to the discovery of novel bioactive molecules with therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume